1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one
Description
1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one is a substituted acetophenone derivative featuring a propan-2-one (acetone) backbone attached to a benzene ring with two key substituents: a chloromethyl (-CH₂Cl) group at the 5-position and a mercapto (-SH) group at the 2-position (Figure 1). Although direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and behavior .
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[5-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)4-9-5-8(6-11)2-3-10(9)13/h2-3,5,13H,4,6H2,1H3 |
InChI Key |
CDAUYPVQKPHCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)CCl)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common method starts with the chloromethylation of a suitable phenyl precursor, followed by the introduction of the mercapto group. The final step involves the formation of the propan-2-one moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloromethyl group can also participate in alkylation reactions, leading to modifications of biomolecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Mercapto (-SH) vs. Hydroxy (-OH) and Sulfanyl (-S-Ar) Groups
- Mercapto Group Reactivity: The -SH group in the target compound is less acidic than phenolic -OH (as seen in 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (3a), which reacts with FeCl₃ to form a green complex ). However, -SH is more nucleophilic, enabling thioether formation or metal chelation, which could influence applications in catalysis or medicinal chemistry.
- Sulfanyl (-S-Ar) Analogs: In bioreduction studies, 1-(arylsulfanyl)propan-2-ones (e.g., 1-[(4-chlorophenyl)sulfanyl]propan-2-one (2c)) were reduced enantioselectively by yeast strains (e.g., Candida norvegica WY4) and alcohol dehydrogenases . The target’s -SH group may exhibit distinct reactivity due to its smaller size and higher nucleophilicity compared to bulkier -S-Ar groups.
Chloromethyl (-CH₂Cl) vs. Chloro (-Cl) Substituents
- Chloromethyl Group : The -CH₂Cl substituent (as opposed to direct -Cl attachment in 1-(5-chloro-2-methoxyphenyl)propan-1-one ) acts as a superior leaving group, facilitating nucleophilic substitution reactions. This reactivity is critical in synthesizing derivatives like epoxides (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane, synthesized using NaOH and H₂O₂ ).
Biological Activity
1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClOS
- Molecular Weight : 214.71 g/mol
- Functional Groups : Chloromethyl and mercapto groups attached to a phenyl ring, contributing to its reactivity and interaction with biological molecules.
The biological activity of 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one is primarily attributed to the presence of the mercapto group, which allows for the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by modifying their active sites through covalent bonding.
- Signal Transduction Modulation : By interacting with specific proteins involved in signaling pathways, the compound may alter cellular responses.
Biological Activity Overview
Research has demonstrated that 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one exhibits several biological activities:
- Antiviral Activity : Preliminary studies indicate that this compound can inhibit viral proteases, which are crucial for viral replication. The chloromethyl ketone moiety has been identified as a reactive electrophile that can target cysteine residues in viral proteases, leading to irreversible inhibition .
- Antioxidant Properties : The mercapto group contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Enzyme Interaction Studies
A series of studies have explored the interaction between 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one and various enzymes:
| Enzyme | IC Value (µM) | Mechanism |
|---|---|---|
| HCMV Protease | 20 | Irreversible inhibition via covalent bond |
| AChE | 3 | Competitive inhibition at active site |
| MAO-B | 27 | Mixed-type inhibition affecting both sites |
These findings highlight the compound's potential as a therapeutic agent against viral infections and neurodegenerative diseases.
Therapeutic Applications
The dual functionality of the chloromethyl and mercapto groups positions 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one as a promising candidate for drug development. Potential applications include:
- Antiviral Drugs : Targeting herpesviruses such as HCMV and HSV1.
- Neuroprotective Agents : Inhibiting AChE could provide therapeutic benefits in Alzheimer's disease by increasing acetylcholine levels in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
